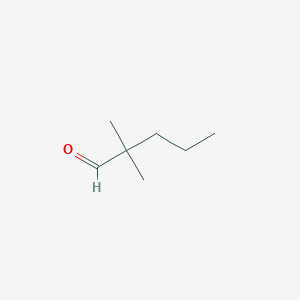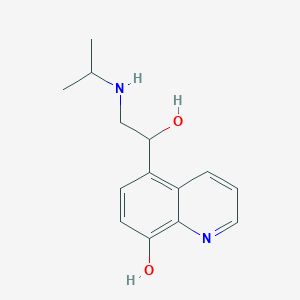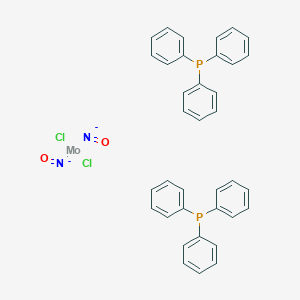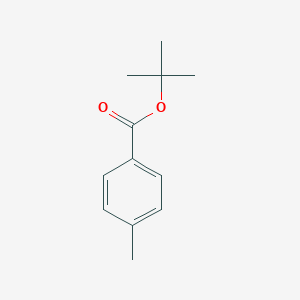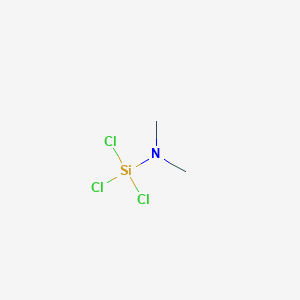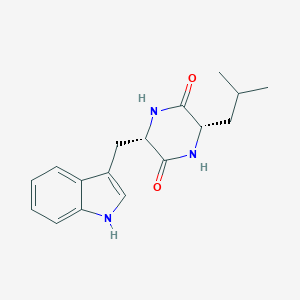
Cyclo(L-leucyl-L-tryptophyl)
概要
説明
この化合物は、ロイシンとトリプトファンのアミノ酸の縮合によって形成される環状ジペプチドです。 ジケトピペラジンは、抗菌、抗真菌、抗ウイルス特性を含む、多様な生物学的活性を有することが知られています .
2. 製法
合成経路と反応条件: シクロ(L-ロイシン-L-トリプトファン)は、化学合成と生合成を含むさまざまな方法で合成することができます。 一般的な方法の1つは、アミノアシルtRNAから環状ジペプチドの形成を触媒する酵素である、シクロジペプチドシンターゼ(CDPS)の使用です . このプロセスでは、CDPSはリボソーム機構からアミノアシルtRNAを奪取して環状ジペプチドを形成します。
工業生産方法: シクロ(L-ロイシン-L-トリプトファン)の工業生産は、ペニシリウムなどの微生物を用いた発酵プロセスによって達成することができます。 培地組成や発酵パラメータを含む培養条件は、目的の化合物の収率を最大限に高めるように最適化されます .
科学的研究の応用
Cyclo(L-Leu-L-Trp) has a wide range of scientific research applications, including:
作用機序
シクロ(L-ロイシン-L-トリプトファン)の作用機序には、特定の分子標的と経路との相互作用が含まれます。 たとえば、メラトニン受容体アゴニストとして、メラトニン受容体に結合し、環状アデノシン一リン酸(cAMP)の蓄積を阻害し、さまざまな生理学的効果をもたらします . さらに、その抗菌性と抗真菌性は、微生物の細胞膜を破壊し、必須酵素を阻害する能力に起因します .
生化学分析
Biochemical Properties
Cyclo(L-leucyl-L-tryptophyl) is active against various bacteria and fungi . It inhibits the production rate of hydroxy radicals in an electron spin resonance (ESR) spectroscopy-based assay
Cellular Effects
Cyclo(L-leucyl-L-tryptophyl) has been found to have significant effects on various types of cells. It is known to exhibit antimicrobial activity, being active against various bacteria and fungi
Molecular Mechanism
It is known to inhibit the production rate of hydroxy radicals , suggesting it may interact with biomolecules involved in radical production or scavenging
準備方法
Synthetic Routes and Reaction Conditions: Cyclo(L-Leu-L-Trp) can be synthesized through various methods, including chemical synthesis and biosynthesis. One common method involves the use of cyclodipeptide synthases (CDPSs), which are enzymes that catalyze the formation of cyclic dipeptides from aminoacyl-tRNAs . In this process, the CDPSs hijack aminoacyl-tRNAs from the ribosomal machinery to form the cyclic dipeptide.
Industrial Production Methods: Industrial production of Cyclo(L-Leu-L-Trp) can be achieved through fermentation processes using microorganisms such as Penicillium. The culture conditions, including the medium composition and fermentation parameters, are optimized to maximize the yield of the desired compound .
化学反応の分析
反応の種類: シクロ(L-ロイシン-L-トリプトファン)は、酸化、還元、置換反応を含むさまざまな化学反応を起こします。 これらの反応は、化合物を修飾し、その生物活性を強化するために使用することができます。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して、シクロ(L-ロイシン-L-トリプトファン)を酸化することができます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して、化合物を還元することができます。
置換: ハロゲンやアルキル化剤などの試薬を使用して、置換反応を行うことができます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、シクロ(L-ロイシン-L-トリプトファン)の酸化は、ヒドロキシル化誘導体の形成につながる可能性があり、還元は、還元されたジケトピペラジンアナログを生じさせる可能性があります .
4. 科学研究への応用
シクロ(L-ロイシン-L-トリプトファン)は、次のような幅広い科学研究への応用があります。
類似化合物との比較
シクロ(L-ロイシン-L-トリプトファン)は、次のような他の類似の環状ジペプチドと比較することができます。
シクロ(L-トリプトファン-L-トリプトファン): この化合物は、抗菌活性を有するジケトピペラジンでもあります。しかし、アミノ酸組成と特定の生物学的活性は異なります.
シクロ(L-トリプトファン-L-プロリン): 別のジケトピペラジンで、構造的および生物学的特性が異なります.
シクロ(L-ロイシン-L-ロイシン): 2つのロイシン残基で構成される環状ジペプチドで、シクロ(L-ロイシン-L-トリプトファン)とは異なる生物学的活性を示します.
シクロ(L-ロイシン-L-トリプトファン)の独自性は、ロイシンとトリプトファンの特定の組み合わせにあり、これにより、独特の生物学的活性と潜在的な治療的応用がもたらされます .
特性
IUPAC Name |
(3S,6S)-3-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-10(2)7-14-16(21)20-15(17(22)19-14)8-11-9-18-13-6-4-3-5-12(11)13/h3-6,9-10,14-15,18H,7-8H2,1-2H3,(H,19,22)(H,20,21)/t14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUNCDPEEKFTCX-GJZGRUSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164768 | |
| Record name | Cyclo(L-leucyl-L-tryptophyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15136-34-2 | |
| Record name | Cyclo(L-leucyl-L-tryptophyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015136342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclo(L-leucyl-L-tryptophyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cyclo(L-leucyl-L-tryptophyl) interact with its target (the bitter taste receptor) and what are the downstream effects?
A1: The research suggests that Cyclo(L-leucyl-L-tryptophyl) interacts with a receptor that doesn't seem to be strictly defined by a specific conformation or chirality of the molecule []. Instead, the research highlights the importance of hydrophobicity in the binding process []. While the exact receptor remains unidentified, experiments point towards a lecithin-like lipid as a potential binding site within the cell membrane []. This binding likely triggers signaling cascades within taste receptor cells, ultimately leading to the perception of bitterness.
Q2: What is known about the structure-activity relationship (SAR) of Cyclo(L-leucyl-L-tryptophyl) and its bitterness?
A2: The study indicates that the bitterness of Cyclo(L-leucyl-L-tryptophyl) and similar diketopiperazines is strongly correlated with their hydrophobicity []. This implies that modifications to the molecule's structure, particularly those impacting its hydrophobicity, could significantly influence its perceived bitterness. For instance, substituting the leucine or tryptophan residues with more hydrophobic amino acids might enhance the bitterness, while introducing hydrophilic groups could potentially diminish it.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


